molecular formula C21H22N4O3 B6693783 N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

Cat. No.: B6693783
M. Wt: 378.4 g/mol
InChI Key: BPYXGBMNHCIRPD-UHFFFAOYSA-N
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Description

“N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide” is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(24-13-14-27-20(15-24)16-25-12-4-11-22-25)23-17-7-9-19(10-8-17)28-18-5-2-1-3-6-18/h1-12,20H,13-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYXGBMNHCIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide” typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyrazole to the morpholine ring: This step involves the reaction of the pyrazole with a morpholine derivative under basic conditions.

    Introduction of the phenoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: can be compared with other morpholine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

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